REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])/[C:5](/[N+:10]#[C-:11])=[CH:6]/[N:7]([CH3:9])C)[CH3:2].[Br:13][C:14]1[CH:15]=C([CH:18]=[CH:19][CH:20]=1)N>C(O)CCC>[CH2:1]([O:3][C:4]([C:5]1[N:10]=[CH:11][N:7]([C:9]2[CH:18]=[CH:19][CH:20]=[C:14]([Br:13])[CH:15]=2)[CH:6]=1)=[O:12])[CH3:2]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(/C(=C/N(C)C)/[N+]#[C-])=O
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
ethyl and n-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 72 h
|
Duration
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72 h
|
Type
|
CUSTOM
|
Details
|
[reaction was monitored by TLC]
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove n-butanol
|
Type
|
ADDITION
|
Details
|
eluated with a mixture of ethyl acetate and hexane
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
was then separated by flash column chromatography over silica gel using 3:7 mixture ethyl acetate and hexane as eluant
|
Type
|
CUSTOM
|
Details
|
Finally the ethyl ester was further purified by crystallization
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CN(C1)C1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |